4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]-
Description
4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]- (CAS: 899829-91-5) is a quinazoline derivative characterized by a trifluoromethoxy (-OCF₃) substituent on the para-position of the phenyl ring attached to the quinazoline core. Its molecular formula is C₁₅H₁₁F₃N₄O, with a molecular weight of 320.27 g/mol. The compound’s structure combines the planar aromatic quinazoline system with a polar trifluoromethoxy group, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs . This compound is of interest in medicinal chemistry due to the quinazoline scaffold’s prevalence in kinase inhibitors and anticancer agents.
Properties
CAS No. |
899829-91-5 |
|---|---|
Molecular Formula |
C15H11F3N4O |
Molecular Weight |
320.27 g/mol |
IUPAC Name |
4-N-[4-(trifluoromethoxy)phenyl]quinazoline-4,6-diamine |
InChI |
InChI=1S/C15H11F3N4O/c16-15(17,18)23-11-4-2-10(3-5-11)22-14-12-7-9(19)1-6-13(12)20-8-21-14/h1-8H,19H2,(H,20,21,22) |
InChI Key |
OTCCGKFMEHWSNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)N)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-(Trifluoromethoxy)phenyl)quinazoline-4,6-diamine typically involves multiple steps. One common method starts with the preparation of 4-chloro-7-fluoro-6-nitro-quinazoline. This intermediate is then subjected to nucleophilic substitution reactions with phenylamine, followed by reduction reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N4-(4-(Trifluoromethoxy)phenyl)quinazoline-4,6-diamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or hydrogen gas.
Substituting agents: Such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction reactions may produce amine derivatives.
Scientific Research Applications
Overview
4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]- is a heterocyclic compound belonging to the quinazoline family. This compound has garnered attention in various fields due to its diverse biological activities and potential therapeutic applications. Its structure includes a trifluoromethoxy group, which enhances its biological activity and stability, making it a valuable candidate for drug development.
Medicinal Chemistry
The compound has been extensively studied for its potential as an anticancer agent. Research indicates that quinazoline derivatives can inhibit specific enzymes involved in cancer cell proliferation. The following table summarizes cytotoxicity data against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| PC3 | 10 |
| MCF-7 | 10 |
| HT-29 | 12 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant cytotoxic effects.
Antibacterial Activity
4,6-Quinazolinediamine has shown promise in antibacterial applications. Studies suggest its effectiveness against both Gram-positive and Gram-negative bacteria. The structural features of this compound contribute to its ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.
Enzyme Inhibition
The mechanism of action involves the inhibition of specific enzymes that play critical roles in cellular processes. By disrupting these pathways, the compound can induce apoptosis in cancer cells and potentially alter bacterial metabolism.
Cytotoxic Effects on Cancer Cells
A study investigated the cytotoxicity of quinazoline derivatives, including 4,6-Quinazolinediamine, against various cancer cell lines. The results demonstrated that structural modifications significantly enhance biological activity, with some derivatives showing potency comparable to established chemotherapeutic agents.
Antibacterial Efficacy
Research highlighted that certain quinazoline derivatives exhibited significant antibacterial activity against resistant strains of bacteria. These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial properties.
Mechanism of Action
The mechanism of action of N4-(4-(Trifluoromethoxy)phenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can disrupt cellular processes and lead to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives are structurally diverse, with variations in substituents significantly influencing their physicochemical and biological properties. Below is a detailed comparison of N-[4-(trifluoromethoxy)phenyl]-4,6-quinazolinediamine with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Lipophilicity :
- The trifluoromethoxy group in the target compound offers higher lipophilicity (logP ~3.5) compared to methoxy (-OCH₃, logP ~2.1) or hydroxyl groups, favoring membrane permeability .
- Thioether-containing analogs (e.g., ) exhibit reduced logP due to sulfur’s polarizability but improved hydrogen-bonding capacity.
Bulky substituents like tetrahydrofuran-3-yloxy () may hinder binding to flat enzymatic pockets but improve solubility.
Biological Activity Trends :
Biological Activity
4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]- is a heterocyclic compound belonging to the quinazoline family, which is well-known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic properties, particularly in anticancer and antibacterial applications. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₁F₃N₄O
- Molecular Weight : 320.27 g/mol
- CAS Number : 899829-91-5
The biological activity of 4,6-Quinazolinediamine is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. This inhibition can disrupt signaling pathways and lead to apoptosis in cancer cells. The trifluoromethoxy group enhances the compound's stability and biological activity by influencing its pharmacokinetic properties.
Anticancer Activity
Several studies have highlighted the anticancer properties of quinazoline derivatives, including 4,6-Quinazolinediamine. For instance:
- Cytotoxicity Assays : Research has shown that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating cytotoxicity on PC3 (prostate), MCF-7 (breast), and HT-29 (colon) cancer cell lines, compounds derived from quinazoline demonstrated IC50 values ranging from 10 µM to 12 µM depending on the cell line tested .
| Cell Line | IC50 (µM) |
|---|---|
| PC3 | 10 |
| MCF-7 | 10 |
| HT-29 | 12 |
Antibacterial Activity
Quinazolines have also been studied for their antibacterial properties. The structural features of 4,6-Quinazolinediamine suggest potential effectiveness against various bacterial strains. For example, derivatives have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria .
Other Biological Activities
Beyond anticancer and antibacterial effects, quinazoline derivatives are reported to possess:
Case Studies
- Cytotoxic Effects on Cancer Cells : A study conducted on a series of quinazoline-thiazole hybrids found that certain derivatives exhibited potent cytotoxicity against cancer cell lines comparable to established chemotherapeutic agents . The study emphasized the importance of structural modifications in enhancing biological activity.
- Antibacterial Efficacy : Research indicated that some quinazoline derivatives demonstrated significant antibacterial activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .
Q & A
Basic: What synthetic strategies are employed to prepare 4,6-quinazolinediamine derivatives with trifluoromethoxyaryl substituents?
The synthesis of 4,6-quinazolinediamine derivatives typically involves nucleophilic substitution or coupling reactions. For example, tetrachloromonospirocyclotriphosphazene intermediates can react with diamines under mild conditions (tetrahydrofuran, triethylamine, room temperature) to form dispirophosphazenes, as demonstrated in analogous phosphazene syntheses . Key steps include:
- Amine functionalization : The trifluoromethoxy phenyl group is introduced via Suzuki-Miyaura coupling or Ullmann-type reactions using palladium catalysts.
- Quinazoline ring formation : Cyclization of 2-aminobenzonitrile derivatives with guanidine or urea under acidic conditions generates the quinazoline core.
- Purification : Column chromatography and thin-layer chromatography (TLC) are critical for isolating pure products .
Advanced: How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in 4,6-quinazolinediamine derivatives?
Structural confirmation requires complementary techniques:
- X-ray crystallography : Provides unambiguous bond lengths, angles, and dihedral angles. For example, dispirophosphazene analogs were characterized using single-crystal X-ray diffraction, confirming spirocyclic geometries .
- NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., aromatic protons of the quinazoline ring at δ 7.5–8.5 ppm) and trifluoromethoxy groups (19F NMR: δ -58 to -60 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C15H12F3N5O requires [M+H]+ = 336.1067) .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
Common assays include:
- Kinase inhibition : Use ATP-binding assays (e.g., fluorescence polarization) to test inhibition of EGFR or VEGFR2, given quinazoline’s affinity for kinase ATP pockets .
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
- Enzyme-linked immunosorbent assays (ELISA) : Quantify cytokine modulation in immune cells to explore anti-inflammatory potential .
Advanced: How does the trifluoromethoxy group influence the compound’s pharmacokinetic properties?
The trifluoromethoxy (-OCF3) group enhances:
- Lipophilicity : Increases logP by ~1.5 units compared to methoxy (-OCH3), improving membrane permeability (measured via PAMPA assays) .
- Metabolic stability : Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes, as shown in pharmacokinetic studies of similar aryl trifluoromethoxy compounds .
- Electron-withdrawing effects : Stabilizes the aromatic ring, altering binding affinity to hydrophobic enzyme pockets (e.g., IC50 shifts in kinase assays) .
Basic: What chromatographic methods are optimal for purity analysis?
- HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) and UV detection at 254 nm.
- TLC : Silica gel plates with ethyl acetate/hexane (3:7) as mobile phase; visualize under UV or iodine vapor .
- Elemental analysis : Confirm purity >95% via %C, %H, %N matching theoretical values (e.g., C15H12F3N5O: C 53.74%, H 3.61%, N 20.89%) .
Advanced: How can researchers address contradictions in reported biological data across studies?
- Replicate experiments : Ensure consistent cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., 10% FBS, 37°C, 5% CO2) .
- Purity verification : Re-analyze compounds via HPLC and HRMS to rule out degradation or impurities .
- Structural analogs : Compare activity of derivatives (e.g., replacing -OCF3 with -OCH3) to isolate substituent effects .
Basic: What safety precautions are necessary when handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Work in a fume hood due to potential dust inhalation risks.
- Waste disposal : Follow institutional guidelines for halogenated organic waste .
Advanced: What computational methods predict binding modes of this compound with target proteins?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets (e.g., PDB: 1M17 for EGFR).
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .
- QSAR models : Corrogate substituent effects (e.g., Hammett σ values for -OCF3) with IC50 data to design optimized analogs .
Basic: How is the compound’s solubility profile determined for in vivo studies?
- Solvent screening : Test solubility in DMSO, PBS, and PEG-400 (common for IP/IV administration).
- Dynamic light scattering (DLS) : Detect aggregation in aqueous buffers (e.g., >100 nm particles indicate poor solubility) .
- Co-solvent systems : Use 10% Cremophor EL or cyclodextrin derivatives to enhance solubility without toxicity .
Advanced: What strategies mitigate metabolic instability in lead optimization?
- Isotope labeling : Incorporate deuterium at metabolically labile sites (e.g., benzylic positions) to prolong half-life (t1/2).
- Prodrug design : Mask amine groups with acetyl or phosphate esters for improved bioavailability .
- CYP inhibition assays : Screen against CYP3A4/2D6 to identify and modify metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
